propylamine CAS No. 1505107-50-5](/img/structure/B1407076.png)
[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
In Silico Evaluation of Antibacterial Activity
A study by Figueredo et al. (2020) explored the pharmacological properties of various compounds, including derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol, through a process involving dimethyl sulfate alkylation and reaction with ethanolamine and propanolamine. While the minimum inhibitory concentrations (MICs) of these substances were not clinically significant, their combination with aminoglycosides like gentamicin and amikacin reduced the MICs of these antibiotics. This suggests potential therapeutic alternatives for bacterial resistance and side effect reduction (Figueredo et al., 2020).
Anticancer Potential
Riadi et al. (2021) described the preparation of a new derivative with potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent. The compound was synthesized using the S-arylation method and exhibited potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Synthesis and Transformations in Organic Chemistry
Arutyunyan et al. (2006) conducted research on the synthesis and transformation of γ-(p-fluorophenyl)-γ-(2-furyl)propylamine, showcasing the versatility and potential of such compounds in organic synthesis (Arutyunyan et al., 2006).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) worked on the synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents, highlighting the scope of these compounds in the development of new antibiotics (Doraswamy & Ramana, 2013).
These studies illustrate the diverse applications of “(2-Bromo-3-fluorophenyl)methylpropylamine” and related compounds in scientific research, particularly in the fields of pharmacology, organic chemistry, and medicinal chemistry. The potential of these compounds in the development of new therapeutic agents and in the synthesis of complex organic molecules is significant.
Propiedades
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCQOZRWANIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-Dimethylamino-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone](/img/structure/B1406993.png)
![(s)-1,4-Diazabicyclo[4.3.0]nonane hydrobromide](/img/structure/B1406997.png)
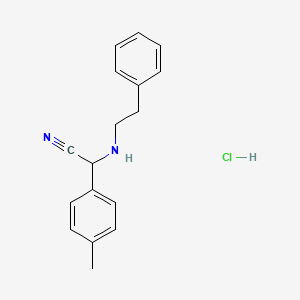
![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)
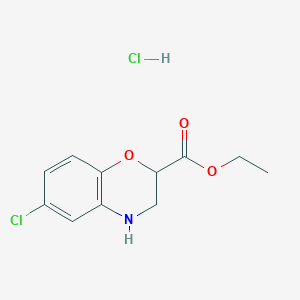

![(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1407005.png)

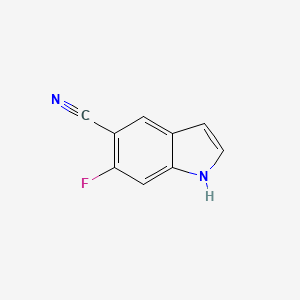
![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)
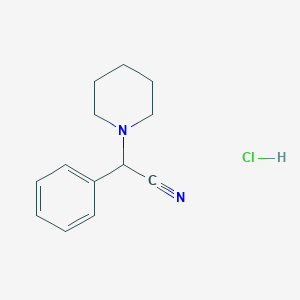
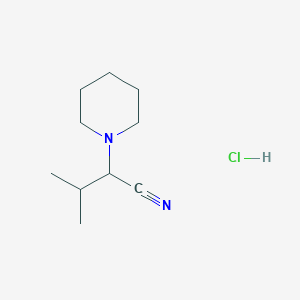
![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)